6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Overview
Description
Scientific Research Applications
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Indane-1,3-Dione
- Scientific Field : Organic Chemistry, Biosensing, Bioactivity, Bioimaging, Electronics, Photopolymerization .
- Application Summary : Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Methods of Application : The review presents an overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .
- Results or Outcomes : The different applications in which indane-1,3-dione-based structures have been used are also presented, evidencing the versatility of this structure .
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2,3-Dihydro-1H-inden-1-one Derivatives
- Scientific Field : Organic Chemistry, Antimicrobial Studies .
- Application Summary : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Methods of Application : The synthesis was carried out by grinding, stirring, and ultrasound irradiation methods .
- Results or Outcomes : The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
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Halo-Aryl and Heterocyclic Tagged 2,3-dihydro-1H-inden-1-one Candidates
- Scientific Field : Organic Chemistry, Antimicrobial Studies .
- Application Summary : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . These compounds were labeled with halo-aryl and heterocyclic tags .
- Methods of Application : The synthesis was carried out by grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .
- Results or Outcomes : The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
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DCPIB
- Scientific Field : Biochemistry .
- Application Summary : DCPIB is a reversible and highly selective volume-regulated anion channel (VRAC or VSOAC) blocker .
- Methods of Application : DCPIB is used to block VRAC or VSOAC channels in various experimental setups .
- Results or Outcomes : DCPIB has been shown to inhibit hypotonic solution-induced Cl current or ICl,swell at 4.1/10 μM in calf pulmonary artery endothelial (CPAE) cells vs. 4.1% inhibition of Ca 2+ -activated ICl,Ca or CaCC at 10 μM .
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Halo-Aryl and Heterocyclic Tagged 2,3-dihydro-1H-inden-1-one Candidates
- Scientific Field : Organic Chemistry, Antimicrobial Studies .
- Application Summary : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . These compounds were labeled with halo-aryl and heterocyclic tags .
- Methods of Application : The synthesis was carried out by grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .
- Results or Outcomes : The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
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1, 3-Diazole Derivatives
- Scientific Field : Organic Chemistry, Pharmacology .
- Application Summary : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The synthesis of these compounds involves various chemical reactions .
- Results or Outcomes : The synthesized compounds have been tested for their various biological activities and have shown promising results .
Safety And Hazards
properties
IUPAC Name |
6,7-dichloro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDWMOMUOSRZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621203 | |
Record name | 6,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
CAS RN |
68755-30-6 | |
Record name | 6,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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